7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-((3-isopropoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H33N5O5 and its molecular weight is 459.547. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research on related purine derivatives often involves the synthesis of novel compounds to explore their potential as therapeutic agents or biochemical tools. For instance, the synthesis and antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants have been studied, highlighting the methodological advancements in producing compounds with potential antioxidant properties (Hakobyan et al., 2020). Similarly, the structural analysis of bromophenols coupled with nucleoside bases from the red alga Rhodomela confervoides revealed complex structures that contribute to the understanding of natural products' chemical diversity (Ma et al., 2007).
Biological Activities
The biological activities of purine derivatives are a significant area of research due to their relevance in various biochemical pathways and potential therapeutic applications. For example, the synthesis and cardiovascular activity of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones demonstrated the exploration of purine derivatives for cardiovascular disease treatment (Chłoń-Rzepa et al., 2004). Furthermore, the identification of a novel small molecule inhibitor against SARS coronavirus helicase based on a purine derivative underscores the importance of these compounds in developing antiviral agents (Cho et al., 2015).
Properties
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O5/c1-5-16-8-6-9-18(12-16)33-14-17(29)13-28-19-20(27(4)23(31)26-21(19)30)25-22(28)24-10-7-11-32-15(2)3/h6,8-9,12,15,17,29H,5,7,10-11,13-14H2,1-4H3,(H,24,25)(H,26,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRUIJZXNHZTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCCOC(C)C)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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